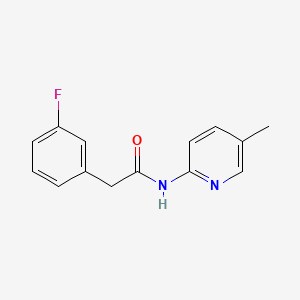![molecular formula C19H24N4OS B603819 4-(4-TERT-BUTYLPHENYL)-6-[(2-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE CAS No. 1049030-74-1](/img/structure/B603819.png)
4-(4-TERT-BUTYLPHENYL)-6-[(2-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-TERT-BUTYLPHENYL)-6-[(2-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine ring substituted with tert-butylphenyl, hydroxypropylamino, methylsulfanyl, and carbonitrile groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-[(2-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted pyrimidine, the ring structure is formed through cyclization reactions.
Substitution Reactions: Introduction of the tert-butylphenyl group via Friedel-Crafts alkylation.
Amino Group Introduction: The hydroxypropylamino group can be introduced through nucleophilic substitution reactions.
Thioether Formation: The methylsulfanyl group is added using thiolation reactions.
Nitrile Group Addition: The carbonitrile group is introduced through cyanation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: Various substitution reactions can occur at the aromatic ring or the pyrimidine ring, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmaceuticals: Potential use as a drug candidate due to its unique structure and functional groups.
Biological Studies: Investigating its interactions with biological molecules and pathways.
Industry
Chemical Industry: Use in the synthesis of other complex organic compounds.
Material Manufacturing:
Mechanism of Action
The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-6-[(2-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of various functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
4-(4-Tert-butylphenyl)-6-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile: Similar structure with a hydroxyethyl group instead of hydroxypropyl.
4-(4-Tert-butylphenyl)-6-[(2-hydroxypropyl)amino]-2-(ethylsulfanyl)-5-pyrimidinecarbonitrile: Similar structure with an ethylsulfanyl group instead of methylsulfanyl.
Uniqueness
The unique combination of functional groups in 4-(4-TERT-BUTYLPHENYL)-6-[(2-HYDROXYPROPYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE provides distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1049030-74-1 |
|---|---|
Molecular Formula |
C19H24N4OS |
Molecular Weight |
356.5g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-6-(2-hydroxypropylamino)-2-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H24N4OS/c1-12(24)11-21-17-15(10-20)16(22-18(23-17)25-5)13-6-8-14(9-7-13)19(2,3)4/h6-9,12,24H,11H2,1-5H3,(H,21,22,23) |
InChI Key |
PDHXXSOFSCEAGC-UHFFFAOYSA-N |
SMILES |
CC(CNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)C(C)(C)C)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Azepan-1-ylmethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603736.png)
![3-(1-Azepanylmethyl)-6-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603739.png)
![3-(1-Azepanylmethyl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603740.png)
![3-(1-Azepanylmethyl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603741.png)
![3-(1-Azepanylmethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603744.png)
![6-(2,4-Dichlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603745.png)
![6-(2,5-Dichlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603746.png)
![2-[3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B603748.png)
![N,N-dimethyl-4-[3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B603750.png)
![3-(4-Morpholinylmethyl)-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603752.png)
![6-(Biphenyl-4-ylmethyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603753.png)
![Ethyl 1-[(3-fluorophenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B603756.png)
![1-[(3-Fluorophenyl)acetyl]pyrrolidine](/img/structure/B603757.png)

